molecular formula C8H11NO2 B12866236 1-(3-Methylisoxazol-4-yl)butan-1-one

1-(3-Methylisoxazol-4-yl)butan-1-one

Cat. No.: B12866236
M. Wt: 153.18 g/mol
InChI Key: JSGHUKTWLCGLKJ-UHFFFAOYSA-N
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Description

1-(3-Methylisoxazol-4-yl)butan-1-one is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen atom and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide spectrum of biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylisoxazol-4-yl)butan-1-one can be achieved through several methods. One common approach involves the reaction of terminal alkynes with n-butyllithium, followed by the addition of aldehydes, treatment with molecular iodine, and subsequent reaction with hydroxylamine . This method is highly regioselective and provides good yields.

Another method involves the one-pot three-component coupling of β-oxo dithioesters, amines, and hydroxylamine in ethanol at reflux . This reaction proceeds via an in situ generated β-oxo thioamide intermediate and affords 5-substituted 3-aminoisoxazoles.

Industrial Production Methods

Industrial production of isoxazole derivatives, including this compound, often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, and toxicity . These methods are eco-friendly and provide efficient pathways for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylisoxazol-4-yl)butan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions typically involve reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols).

Major Products Formed

    Oxidation: Oxidized derivatives of the isoxazole ring.

    Reduction: Reduced forms of the compound, such as alcohols or amines.

    Substitution: Substituted isoxazole derivatives with various functional groups.

Scientific Research Applications

1-(3-Methylisoxazol-4-yl)butan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Methylisoxazol-4-yl)butan-1-one involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to modulate immune functions, exhibit anti-inflammatory properties, and interact with various enzymes and receptors . The compound’s effects are mediated through its ability to bind to these targets and alter their activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

1-(3-Methylisoxazol-4-yl)butan-1-one can be compared with other isoxazole derivatives, such as:

    Sulfamethoxazole: An antibiotic with a similar isoxazole ring structure.

    Muscimol: A GABA receptor agonist with an isoxazole core.

    Ibotenic acid: A neurotoxin and research tool with an isoxazole ring.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities . Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

1-(3-methyl-1,2-oxazol-4-yl)butan-1-one

InChI

InChI=1S/C8H11NO2/c1-3-4-8(10)7-5-11-9-6(7)2/h5H,3-4H2,1-2H3

InChI Key

JSGHUKTWLCGLKJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CON=C1C

Origin of Product

United States

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